REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH2:21]([CH2:22][CH3:23])[I:24].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[CH:1](=[O:2])[c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([OH:9])[c:10]([N+:12]([O-:13])=[O:14])[cH:11]1.[K+:19].[K+:20]>>[CH:1](=[O:2])[c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([O:9][CH2:21][CH2:22][CH3:23])[c:10]([N+:12]([O-:13])=[O:14])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc([N+](=O)[O-])c1O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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CCCOc1c(OC)cc(C=O)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |